Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate” are not detailed in the retrieved sources. Isoxazole compounds can undergo various reactions, but the specifics would depend on the exact structure and conditions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 221.19 . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have been extensively studied for their applications in treating various cancers. The incorporation of fluorine into pyrimidine rings results in compounds that can inhibit thymidylate synthase, disrupt nucleic acid synthesis, and induce cytotoxic effects in cancer cells. This mechanism underlines the therapeutic utility of fluorinated pyrimidines in oncology, offering insights into how structurally related compounds, such as Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, might be leveraged in medicinal chemistry and cancer research (Gmeiner, 2020).
Isoxazoline Derivatives as Anticancer Agents
Isoxazoline-containing compounds have demonstrated potential as anticancer agents. Their structural characteristics allow for interactions with various biological targets, influencing cell growth, proliferation, and apoptosis. The review of isoxazoline derivatives from natural sources and their synthetic analogs underscores the versatility and potential of these compounds in developing novel anticancer therapies. This area of research highlights the importance of exploring the anticancer properties of related compounds, including those with isoxazole rings, which could contribute to the discovery of new therapeutic agents (Kaur et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is currently unknown. Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple pathways, leading to downstream effects on various cellular processes.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that this compound may have potential therapeutic effects in various disease contexts.
Properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELOQIDIAROPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237571 | |
Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-74-9 | |
Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668970-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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